molecular formula C8H9BrO B1212655 1-(4-Bromophenyl)ethanol CAS No. 5391-88-8

1-(4-Bromophenyl)ethanol

Cat. No.: B1212655
CAS No.: 5391-88-8
M. Wt: 201.06 g/mol
InChI Key: XTDTYSBVMBQIBT-UHFFFAOYSA-N
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Preparation Methods

1-(4-Bromophenyl)ethanol can be synthesized through several methods:

Chemical Reactions Analysis

1-(4-Bromophenyl)ethanol undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethylformamide (DMF), methanol

Major products formed from these reactions include 1-(4-bromophenyl)ethanone, 1-(4-bromophenyl)ethane, and various substituted derivatives .

Scientific Research Applications

1-(4-Bromophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals[][4].

    Biology: The compound is used in the preparation of probes for labeling proteins and DNA[][4].

    Medicine: It is used in the synthesis of drugs for the treatment of tumors[][4].

    Industry: The compound is used in the production of photosensitive materials and alcohol oxidases[][4].

Properties

IUPAC Name

1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034356
Record name p-Bromo-alpha-methyl-benzyl alcohol
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5391-88-8
Record name 1-(4-Bromophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-88-8
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Record name 4-Bromo-alpha-methylbenzyl alcohol
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Record name 5391-88-8
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Record name p-Bromo-alpha-methyl-benzyl alcohol
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Record name 4-bromo-alpha-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 2 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (S)-1-(4-bromophenyl)ethanol to obtain 108 mg of (R)-1-(4-bromophenyl)ethanol at a yield of 54%. Optical purity was obtained at 88% e.e. Equipment conditions were the same as for immobilized green pea protein.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (R)-1-(4-bromophenyl)ethanol to obtain 114 mg of (S)-1-(4-bromophenyl)ethanol at a yield of 57%. Optical purity was obtained at 88% e.e. The reaction course and time at completion of reaction were determined by GC using the Hitachi Model G-3500 gas chromatograph under conditions consisting of carrier gas: He at 0.48 ml/min, split ratio: 1/55, oven temperature: 150° C., inlet temperature: 250° C., outlet temperature: 250° C., pressure: 136, flow rate value: 42, analytical column: TC-5HT 0.25 mm I.D.×30M df (GL Science).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=n-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, p-bromoacetophenone (0.4 mmol), ethanol (2 mL) and a solution of sodium methoxide in ethanol (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-bromophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the photochemical properties of 1-(4-Bromophenyl)ethanol when incorporated into phthalocyanine derivatives?

A1: Research suggests that incorporating this compound, particularly the (R)-enantiomer, as a modifying group in phthalocyanines can significantly influence their photochemical properties. Notably, a phthalocyanine derivative containing the (R)-1-(4-Bromophenyl)ethoxy moiety demonstrated an enhanced quantum yield of reactive oxygen species generation compared to similar compounds. [] This difference highlights the importance of chirality in photochemical behavior.

Q2: How does the chirality of this compound affect its incorporation into phthalocyanines and their subsequent biological interactions?

A2: Studies have shown that phthalocyanines modified with different enantiomers of this compound exhibit distinct interactions with biological systems. Specifically, variations were observed in their interactions with mammary MCF-7 cells. [] These findings emphasize the need to evaluate the biological properties of chiral ligands in phthalocyanines individually for each enantiomer to fully understand their potential effects.

Q3: Can this compound be used to synthesize compounds capable of metal ion recognition?

A3: Yes, this compound serves as a key starting material in synthesizing compounds with metal ion recognition capabilities. For instance, it has been utilized in the production of 2,2′-((Anthracene-9,10-bis(methylene))bis(sulphydryl))bis(this compound). This compound exhibits strong selective recognition for Pb²⁺ ions. [] This selectivity suggests the crucial role of molecular structure and steric arrangement in facilitating specific interactions between the compound and Pb²⁺ ions.

Q4: What is the role of this compound in dynamic kinetic resolution reactions?

A4: this compound acts as a model substrate in dynamic kinetic resolution (DKR) reactions. For example, it was used to investigate the effectiveness of core-shell nanozeolite@enzyme (Hβ-PDDA@CALB)MSs as a bifunctional catalyst in DKR processes. [] The research explored the impact of various factors, like temperature and acyl donor choice, on the (stereo)selectivity of these reactions.

Q5: Are there any studies investigating the antifungal activity of compounds derived from this compound?

A5: Yes, derivatives of this compound, specifically 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d), have shown promising antifungal activity against Candida albicans. [] Further investigations revealed a pleiotropic mode of action for this compound, affecting sterol content, efflux pump activity, and mitochondrial respiration in Candida species. This multi-target mechanism suggests its potential as a novel antifungal agent.

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